molecular formula C18H15F3N2O B444440 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B444440
M. Wt: 332.3g/mol
InChI Key: XRZTVXSRWHMXRP-UHFFFAOYSA-N
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Description

These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The trifluoromethyl group in this compound plays a significant role in its chemical properties and applications, particularly in pharmaceuticals, agrochemicals, and materials .

Preparation Methods

The synthesis of 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group. Industrial production methods may vary, but they often involve similar radical-based reactions with optimized conditions for large-scale synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a building block in complex chemical reactions.

    Medicine: It is explored for its potential therapeutic effects and as a component in drug development.

    Industry: The compound is used in the production of materials with specific properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . This mechanism is essential for its effectiveness in various applications.

Comparison with Similar Compounds

Similar compounds include other benzanilides and trifluoromethyl-containing molecules. Some notable examples are:

    Trifluoromethane (H–CF3): A simple trifluoromethyl compound with different applications.

    1,1,1-Trifluoroethane (H3C–CF3): Another trifluoromethyl compound used in various industries.

    Hexafluoroacetone (F3C–CO–CF3): A trifluoromethyl compound with unique properties.

Compared to these compounds, 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its complex structure and specific applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C18H15F3N2O

Molecular Weight

332.3g/mol

IUPAC Name

2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C18H15F3N2O/c1-10-12(9-22)16(17-14(23-10)7-4-8-15(17)24)11-5-2-3-6-13(11)18(19,20)21/h2-3,5-6,16,23H,4,7-8H2,1H3

InChI Key

XRZTVXSRWHMXRP-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3C(F)(F)F)C#N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3C(F)(F)F)C#N

Origin of Product

United States

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